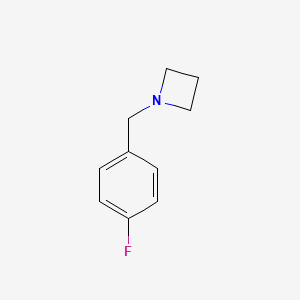
1-(4-Fluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorobenzyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific conditions to overcome.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorobenzyl group or the azetidine ring itself.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique ring strain and stability make it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including coatings and polymers with specific properties.
Wirkmechanismus
The mechanism by which 1-(4-Fluorobenzyl)azetidine exerts its effects is primarily related to its ring strain and the presence of the fluorobenzyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The fluorobenzyl group can interact with molecular targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler analogue without the fluorobenzyl group, used in similar applications but with different reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: 1-(4-Fluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the fluorobenzyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChI-Schlüssel |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

